molecular formula C18H12FN3O3 B7700840 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol

3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol

Cat. No. B7700840
M. Wt: 337.3 g/mol
InChI Key: BVCQQEARBGBNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a methoxyquinolinol group . These groups are common in many pharmaceuticals and could suggest potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall 3D structure of the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the oxadiazole ring is often involved in nucleophilic substitution reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Mechanism of Action

The mechanism of action of 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of diseases. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol in lab experiments is its potential applications in various domains. This compound has shown promising results in various studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol. One of the potential areas of research is the development of new derivatives of this compound with improved properties. Another area of research is the elucidation of the mechanism of action of this compound, which can help in the development of new therapeutic strategies. Additionally, the potential applications of this compound in the field of bioimaging and biosensing can also be explored.

Synthesis Methods

The synthesis of 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 5-amino-2-(2-fluorophenyl)-1,3,4-oxadiazole in the presence of glacial acetic acid and ammonium acetate. The resulting product is then treated with 8-hydroxyquinoline in the presence of acetic acid to obtain the final product.

Scientific Research Applications

3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol has been extensively studied for its potential applications in various domains such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3/c1-24-11-6-7-15-10(8-11)9-13(17(23)20-15)16-21-18(25-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCQQEARBGBNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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